

Application Note: Comprehensive Characterization of 7-Ethoxy-4H-benzothiazin-3-one

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Compound of Interest

Compound Name:	7-Ethoxy-4H-benzo[1,4]thiazin-3-one
CAS No.:	71387-69-4
Cat. No.:	B1606827

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Introduction

7-Ethoxy-4H-benzothiazin-3-one belongs to the benzothiazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development. Notably, derivatives of benzothiazinones have demonstrated potent activity against *Mycobacterium tuberculosis*, including multi-drug-resistant strains, by targeting the essential enzyme DprE1, which is involved in cell wall synthesis.^{[1][2][3][4]} Given the therapeutic potential of this class of compounds, rigorous analytical characterization is paramount to ensure identity, purity, and stability, which are critical for regulatory approval and clinical success.

This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 7-Ethoxy-4H-benzothiazin-3-one, catering to researchers, scientists, and drug development professionals. The methodologies described herein are designed to provide

a multi-faceted analytical approach, ensuring a thorough understanding of the molecule's chemical properties.

Molecular Structure and Physicochemical Properties

Before delving into the analytical protocols, it is essential to understand the fundamental properties of 7-Ethoxy-4H-benzothiazin-3-one.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₂ S	[5]
Molecular Weight	209.27 g/mol	[5]
IUPAC Name	7-ethoxy-4H-1,4-benzothiazin-3-one	[5]
CAS Number	71387-69-4	[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of all protons and carbons in 7-Ethoxy-4H-benzothiazin-3-one.

Causality Behind Experimental Choices:

- **Solvent Selection:** Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzothiazinone derivatives.[6][7] DMSO-d₆ is particularly useful for observing exchangeable protons, such as the N-H proton.
- **Spectrometer Frequency:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.[7]

- 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming proton-proton and proton-carbon correlations, respectively, leading to a confident structural assignment.

Protocol for ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of 7-Ethoxy-4H-benzothiazin-3-one.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters on a 400 MHz spectrometer: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters on a 100 MHz spectrometer: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
- Data Processing and Interpretation:
 - Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons.
- Assign the signals in the ^{13}C NMR spectrum based on their chemical shifts and comparison with predicted values or related structures.[\[6\]](#)

Expected NMR Data

The following table summarizes the predicted ^1H and ^{13}C NMR chemical shifts for 7-Ethoxy-4H-benzothiazin-3-one. These are estimates based on known data for similar structures.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Atom Position	Predicted ^1H Chemical Shift (ppm), Multiplicity, J (Hz)	Predicted ^{13}C Chemical Shift (ppm)
H (NH)	~10.5 (s, 1H)	-
H (Aromatic)	~7.0-7.5 (m, 3H)	~115-150
CH ₂ (S-CH ₂)	~3.5 (s, 2H)	~30
O-CH ₂	~4.1 (q, 2H, J=7.0)	~64
CH ₃	~1.4 (t, 3H, J=7.0)	~15
C=O	-	~165

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in determining the molecular formula.

Causality Behind Experimental Choices:

- Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like benzothiazinones and is less likely to cause fragmentation, ensuring the observation of the molecular ion.[\[4\]](#)[\[6\]](#)

- Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for HRMS due to their high resolution and mass accuracy.[4]

Protocol for HRMS Analysis

- Sample Preparation:
 - Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion and Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
- Data Analysis:
 - Determine the accurate mass of the molecular ion peak.
 - Use the instrument software to calculate the elemental composition and compare it with the theoretical formula ($\text{C}_{10}\text{H}_{11}\text{NO}_2\text{S}$).

Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	$\text{C}_{10}\text{H}_{11}\text{NO}_2\text{S}$
Theoretical Exact Mass	209.0510
Observed $[\text{M}+\text{H}]^+$ (HRMS)	~210.0583

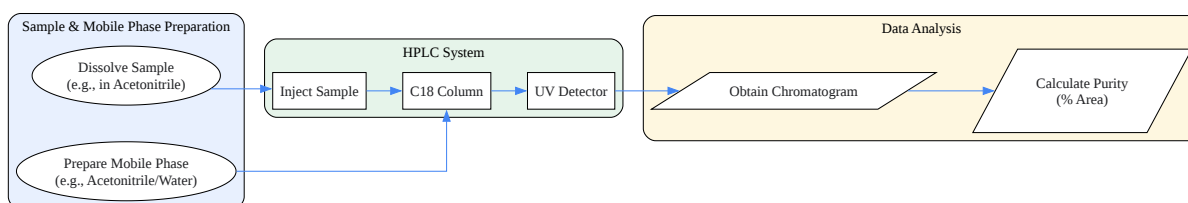
Chromatographic Techniques: Assessing Purity and Stability

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of a compound and for monitoring its stability under various conditions.[11]

Causality Behind Experimental Choices:

- **Stationary Phase:** A reverse-phase C18 column is a versatile and robust choice for the separation of moderately polar compounds like benzothiazinone derivatives.[12][13][14]
- **Mobile Phase:** A mixture of acetonitrile or methanol and water is a common mobile phase for reverse-phase HPLC.[15] The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.[13]
- **Detection:** A UV detector is suitable for aromatic compounds like 7-Ethoxy-4H-benzothiazin-3-one, which are expected to have a strong UV chromophore.[16][17]

Workflow for HPLC Purity Analysis



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Caption: HPLC workflow for purity assessment.

Protocol for HPLC Purity Analysis

- Instrumentation:
 - HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase Preparation:
 - Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
- Sample Preparation:
 - Prepare a stock solution of 7-Ethoxy-4H-benzothiazin-3-one in the mobile phase at a concentration of approximately 1 mg/mL.
 - Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 μ L
 - Column temperature: 25 $^{\circ}$ C
 - UV detection wavelength: Determined by UV-Vis spectroscopy (likely around 254 nm or the λ_{max}).
- Data Analysis:
 - Run the sample and record the chromatogram.
 - Calculate the purity of the compound by the area percentage method, assuming all impurities have a similar response factor.

Spectroscopic Characterization: Corroborating Functional Groups and Electronic Transitions

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

- Sample Preparation:
 - For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- Data Acquisition:
 - Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Data Interpretation:
 - Identify the characteristic absorption bands for the functional groups present in 7-Ethoxy-4H-benzothiazin-3-one.

Functional Group	Expected Wavenumber (cm^{-1})
N-H stretch	~3400-3300
C=O stretch (amide)	~1680
Aromatic C=C stretch	~1600-1450
C-O-C stretch (ether)	~1250-1050

Data based on general values for similar functional groups.[\[8\]](#)[\[18\]](#)[\[19\]](#)

B. UV-Visible (UV-Vis) Spectroscopy

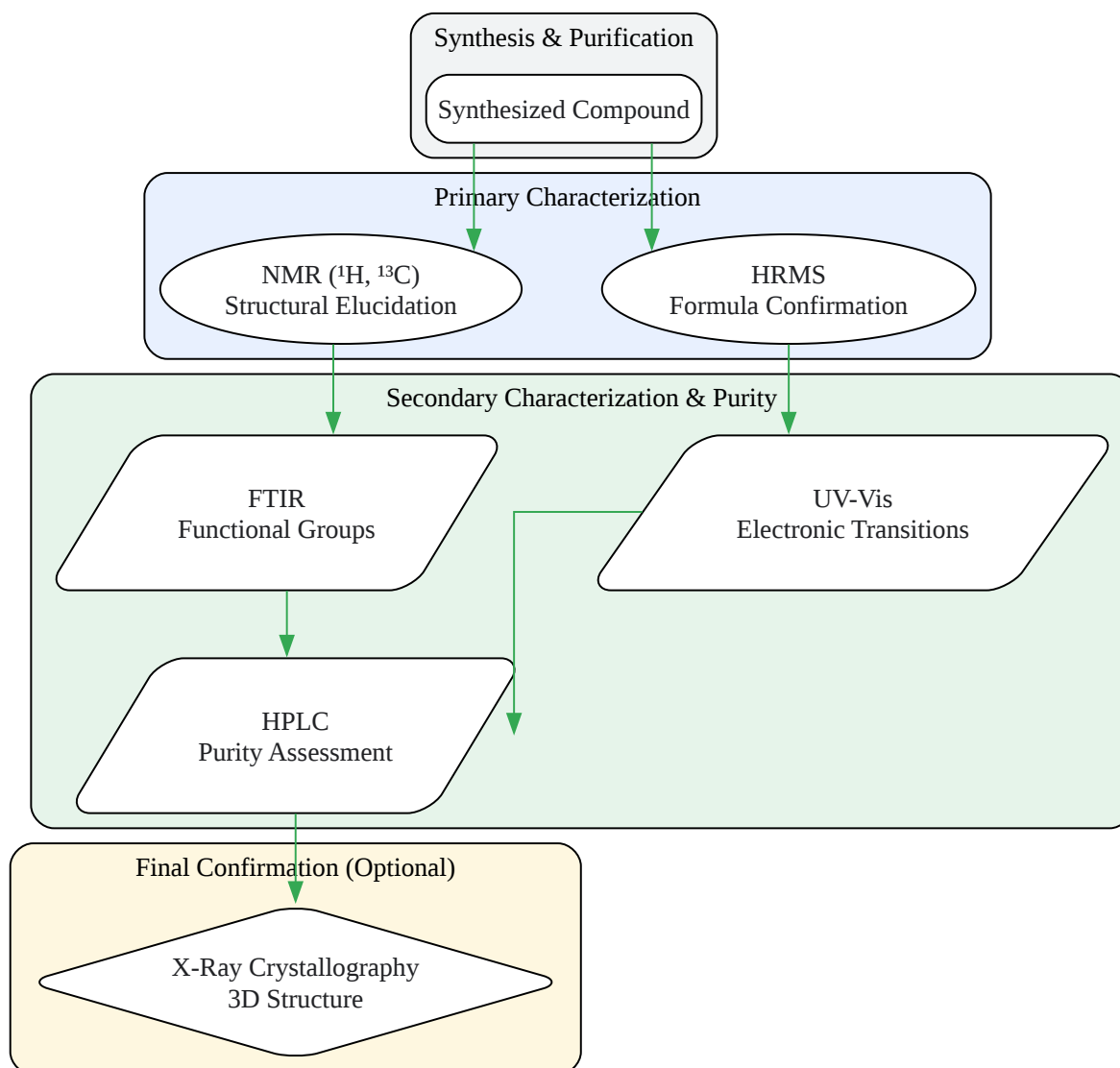
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for determining the wavelength of maximum absorption (λ_{max}), which is important for setting the detection wavelength in HPLC.

- Sample Preparation:
 - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to obtain an absorbance value between 0.1 and 1.0.
- Data Acquisition:
 - Scan the sample over a wavelength range of 200-400 nm using a spectrophotometer.
 - Use the solvent as a blank.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Benzothiazinone derivatives typically exhibit strong absorption in the UV region due to the aromatic system.^{[16][20]} The λ_{max} is expected to be in the range of 250-350 nm.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of analytical techniques for a comprehensive characterization of 7-Ethoxy-4H-benzothiazin-3-one.



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Caption: Integrated workflow for compound characterization.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 7-Ethoxy-4H-benzothiazin-3-one. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently determine the structure, confirm the molecular formula, and assess the purity of this promising compound. This rigorous analytical approach is fundamental for advancing the development of new therapeutic agents based on the benzothiazinone scaffold.

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